molecular formula C8H2Cl2F5N3 B2728688 8-chloro-3-(chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 478248-86-1

8-chloro-3-(chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2728688
CAS No.: 478248-86-1
M. Wt: 306.02
InChI Key: UWFPWWFHGPKIAY-UHFFFAOYSA-N
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Description

8-Chloro-3-(chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a specialized chemical scaffold designed for advanced pharmaceutical and agrochemical research and development. The structure incorporates a [1,2,4]triazolo[4,3-a]pyridine core, a privileged heterocyclic system in medicinal chemistry known for its ability to interact with diverse biological targets . This compound is further functionalized with multiple halogen and fluorinated groups, including a chlorodifluoromethyl and a trifluoromethyl substituent. The strategic placement of these fluorine atoms is a common tactic in drug design to influence the molecule's metabolic stability, lipophilicity, and overall bioavailability . Compounds featuring the trifluoromethylpyridine (TFMP) motif, as seen in this reagent, have garnered significant interest in the discovery of active ingredients. The unique physicochemical properties imparted by fluorine make such derivatives key intermediates in the synthesis of agents with potential herbicidal, fungicidal, and insecticidal activities . Furthermore, analogous [1,2,4]triazolo[4,3-a]pyridine structures have demonstrated substantial research value in central nervous system (CNS) drug discovery, having been explored as potent and selective positive allosteric modulators for neurological targets . This combination of features makes this compound a versatile and high-value building block for researchers constructing novel molecular entities for screening and development campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

8-chloro-3-[chloro(difluoro)methyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F5N3/c9-4-1-3(8(13,14)15)2-18-5(4)16-17-6(18)7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFPWWFHGPKIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=C(N2C=C1C(F)(F)F)C(F)(F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326675
Record name 8-chloro-3-[chloro(difluoro)methyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819335
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478248-86-1
Record name 8-chloro-3-[chloro(difluoro)methyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3-(chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of appropriate starting materials under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent selection, temperature control, and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

8-chloro-3-(chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium for coupling reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon chains .

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • This compound is primarily explored for its potential as an active pharmaceutical ingredient (API) due to its unique structural features that may provide biological activity against various diseases. Research has indicated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial and antifungal properties.
  • Agricultural Chemistry
    • The compound's fluorinated structure may contribute to its efficacy as a pesticide or herbicide. Fluorinated compounds often demonstrate enhanced metabolic stability and bioactivity, making them suitable candidates for agricultural applications.
  • Material Science
    • The unique properties of this compound allow it to be utilized in the development of advanced materials, particularly in coatings and polymers where chemical resistance and durability are critical.

Pharmaceutical Applications

A study published in the Journal of Medicinal Chemistry explored the synthesis of various triazolo-pyridine derivatives, including 8-chloro-3-(chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine. The research demonstrated that these compounds exhibited significant anti-inflammatory and analgesic activities in vitro, suggesting their potential for drug development targeting chronic inflammatory diseases.

Agricultural Efficacy

Research conducted by agricultural scientists evaluated the herbicidal activity of fluorinated triazoles against common weeds. The results indicated that compounds similar to this compound provided effective control over resistant weed species, highlighting their potential use in sustainable agriculture.

Mechanism of Action

The mechanism of action of 8-chloro-3-(chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / CAS Number Substituents (Position 3) Molecular Weight (g/mol) Key Properties/Biological Activity Reference(s)
Target Compound (478248-86-1) -CF₂Cl 305.9 High halogen content; potential pesticidal use
8-Chloro-3-(4-chlorophenyl)-6-CF₃-[1,2,4]triazolo[4,3-a]pyridine (338795-19-0) -C₆H₄Cl (4-chlorophenyl) 332.1 Increased aromaticity; discontinued commercial availability
8-Chloro-6-CF₃-[1,2,4]triazolo[4,3-a]pyridine (478066-06-7) -H (no substituent) 221.57 Simpler structure; base for derivatization
8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine -SO₂-(2,6-F₂C₆H₃CH₂) N/A Antifungal activity (IC₅₀: 76.4% vs. H. maydis)
8-Chloro-3-(((6-chloropyridin-3-yl)methyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine -SO₂-(6-Cl-pyridin-3-yl) N/A Pesticidal activity (>95% mortality at 500 µg/mL)
1-[8-Chloro-6-CF₃-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-1H-pyrrole (338773-77-6) -C₃H₃N (pyrrole) N/A Nitrogen-rich heterocycle; potential CNS applications

Key Findings:

Structural Impact on Properties: Halogenation: The target compound’s -CF₂Cl and -CF₃ groups enhance lipophilicity and oxidative stability compared to non-halogenated analogs (e.g., 478066-06-7) . Aromatic vs.

Biological Activity: Antifungal/Pesticidal Activity: Sulfonyl-containing derivatives (e.g., from and ) exhibit strong antifungal and insecticidal effects, suggesting that electron-withdrawing groups enhance target binding . The target compound’s -CF₂Cl group may similarly improve bioactivity due to its electronegativity.

Synthetic Considerations :

  • Chlorination methods using POCl₃ () are common for introducing Cl at position 6. The -CF₂Cl group in the target compound likely requires specialized fluorination reagents or multi-step synthesis .

Crystallographic Data: A related compound (8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine) crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 8.1992 Å, b = 21.7731 Å, c = 7.8454 Å . The target compound’s bulkier -CF₂Cl group may lead to distinct packing arrangements and solubility profiles.

Biological Activity

8-Chloro-3-(chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a synthetic compound with the molecular formula C8H2Cl2F5N3C_8H_2Cl_2F_5N_3 and a molecular weight of 306.02 g/mol. This compound has gained attention for its potential biological activities, particularly in the fields of agriculture and pharmaceuticals.

Chemical Structure and Properties

The compound features:

  • Chloro group at position 8
  • Chlorodifluoromethyl group at position 3
  • Trifluoromethyl group at position 6
  • A triazole ring , which is known for its diverse biological activities
PropertyValue
Molecular FormulaC8H2Cl2F5N3C_8H_2Cl_2F_5N_3
Molecular Weight306.02 g/mol
CAS Number478248-86-1
Storage TemperatureAmbient

Antimicrobial and Antifungal Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial and antifungal activities. A study showed that compounds with similar structures can inhibit the growth of various fungi and bacteria, suggesting a potential application in agricultural fungicides and bactericides .

Nematicidal Activity

The compound has also been evaluated for its nematicidal properties . It has been found to effectively inhibit nematode growth by disrupting their metabolic processes. The mechanism is thought to involve the inhibition of key enzymes necessary for nematode survival .

Case Study: Efficacy Against Plant Pathogens

In a controlled study, the efficacy of this compound was tested against several plant pathogens. The results indicated a significant reduction in pathogen viability when treated with varying concentrations of the compound, demonstrating its potential as an agricultural pesticide .

Table 2: Biological Activity Summary

Activity TypeEfficacy LevelReference
AntimicrobialHigh
AntifungalModerate to High
NematicidalHigh

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The presence of halogenated groups enhances the compound's reactivity, allowing it to bind effectively to enzyme active sites.
  • Membrane Disruption : Some studies suggest that the compound may disrupt cellular membranes of pathogens, leading to cell death.

Recent Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Researchers are exploring various modifications to the triazole ring and substituents to improve efficacy and reduce toxicity .

Future Directions

Future research may involve:

  • Synthesis of Derivatives : Developing new derivatives with enhanced biological properties.
  • Field Trials : Conducting extensive field trials to evaluate efficacy in real agricultural settings.
  • Mechanistic Studies : Further elucidating the mechanisms by which this compound exerts its biological effects.

Q & A

Q. What are the common synthetic routes for 8-chloro-3-(chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine?

The synthesis typically involves cyclocondensation of substituted pyridine precursors with hydrazides or thioureas. For example:

Hydrazide coupling : React 6-chloropyridin-3-yl acetic acid hydrazide with aldehydes or isothiocyanates under basic conditions to form the triazole ring .

Chlorosulfonation : Introduce chlorodifluoromethyl groups via chlorosulfonic acid in the presence of thionyl chloride, targeting C-6 substitution in triazolo-pyrimidine scaffolds .

Purification : Column chromatography (e.g., hexane/ethyl acetate mixtures) and recrystallization are used to isolate high-purity products .

Q. How is the compound characterized structurally?

Key techniques include:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and torsional angles (e.g., mean C–C bond length = 0.005 Å, R factor = 0.050) .
  • NMR spectroscopy : 1H-NMR (e.g., δ 1.45 ppm for tert-butyl groups) and 13C-NMR confirm substituent positioning .
  • Mass spectrometry : Validates molecular weight (e.g., 469.94 g/mol for related triazolo derivatives) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear chemical-resistant gloves, safety goggles, and flame-retardant lab coats .
  • Ventilation : Use fume hoods to avoid vapor inhalation .
  • Spill management : Sweep spills into sealed containers; avoid water rinsing to prevent environmental release .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with modified substituents?

  • Catalyst screening : Test bases like K2CO3 in DMF or ionic liquids to enhance cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates .
  • Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions during triazole ring formation .

Q. What strategies resolve contradictory reactivity data in halogenation reactions?

  • Mechanistic studies : Use isotopic labeling (e.g., 18F) to track substitution pathways .
  • Computational modeling : DFT calculations predict regioselectivity for chlorodifluoromethyl vs. trifluoromethyl groups .
  • Comparative kinetics : Monitor reaction progress via HPLC to identify intermediates causing variability .

Q. How do structural modifications influence pharmacological activity?

  • Substituent effects :
    • Chlorine at C-8 : Enhances antifungal activity by increasing lipophilicity .
    • Trifluoromethyl at C-6 : Improves metabolic stability in vivo .
  • SAR studies : Replace chlorodifluoromethyl with morpholino groups to test anti-inflammatory potency .

Q. What methods validate the compound’s stability under storage conditions?

  • Accelerated degradation studies : Expose samples to 40°C/75% RH for 6 months; analyze via HPLC for decomposition products .
  • Spectroscopic monitoring : Track carbonyl group oxidation using FTIR (e.g., 1700–1750 cm⁻1 for ester degradation) .

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